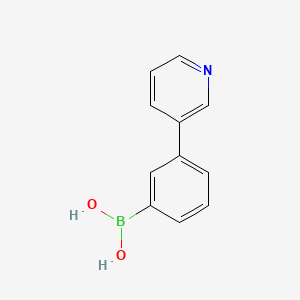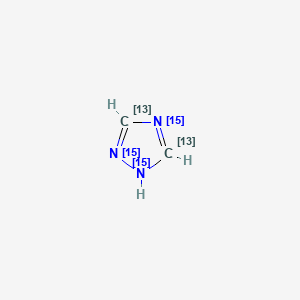
(3-(Pyridin-3-yl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(Pyridin-3-yl)phenyl)boronic acid: is an organoboron compound with the molecular formula C11H10BNO2. It is a white to off-white solid that is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is notable for its ability to form stable carbon-boron bonds, which are essential in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Suzuki-Miyaura Coupling: The most common method for synthesizing (3-(Pyridin-3-yl)phenyl)boronic acid involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst and a base, such as potassium carbonate, in an aqueous or organic solvent.
Hydroboration: Another method involves the hydroboration of a pyridine-substituted alkyne, followed by oxidation to yield the boronic acid.
Industrial Production Methods: Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, using advanced catalytic systems and continuous flow reactors to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (3-(Pyridin-3-yl)phenyl)boronic acid can undergo oxidation reactions to form corresponding phenols or quinones.
Reduction: This compound can be reduced to form the corresponding boronic ester or alcohol.
Substitution: It can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Palladium catalysts, bases like potassium carbonate.
Major Products Formed:
Oxidation: Phenols, quinones.
Reduction: Boronic esters, alcohols.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry:
Cross-Coupling Reactions: Widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Catalysis: Acts as a catalyst in various organic transformations.
Biology and Medicine:
Drug Development: Used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Bioconjugation: Employed in the development of bioconjugates for targeted drug delivery.
Industry:
Mechanism of Action
Molecular Targets and Pathways: (3-(Pyridin-3-yl)phenyl)boronic acid primarily acts through its ability to form stable carbon-boron bonds. In Suzuki-Miyaura coupling, the palladium catalyst facilitates the transmetalation step, where the boronic acid transfers its organic group to the palladium complex, forming a new carbon-carbon bond . This mechanism is crucial for the formation of complex organic molecules in both laboratory and industrial settings.
Comparison with Similar Compounds
3-Pyridinylboronic acid: Similar in structure but lacks the phenyl group, making it less versatile in certain reactions.
4-(Pyridin-3-yl)phenylboronic acid: Similar structure but with different substitution pattern, affecting its reactivity and applications.
Phenylboronic acid: Lacks the pyridine ring, making it less effective in certain catalytic applications.
Uniqueness: (3-(Pyridin-3-yl)phenyl)boronic acid is unique due to its dual aromatic systems (pyridine and phenyl rings), which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable compound in both academic research and industrial applications .
Properties
IUPAC Name |
(3-pyridin-3-ylphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BNO2/c14-12(15)11-5-1-3-9(7-11)10-4-2-6-13-8-10/h1-8,14-15H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSVQXHWHJJERAP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C2=CN=CC=C2)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![alpha-[(1R)-1-(methylamino)butyl]-benzenemethanol,monohydrochloride](/img/structure/B591552.png)





![[7-(Acetyloxymethyl)-4a,6,7-trihydroxy-1-(3-methylbutanoyloxy)-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-yl]methyl 3-methyl-2-(3-methylbutanoyloxy)butanoate](/img/structure/B591561.png)


